![molecular formula C10H10ClF3N2O B2405194 N-(2-chloroethyl)-N'-[3-(trifluoromethyl)phenyl]urea CAS No. 500546-66-7](/img/structure/B2405194.png)

N-(2-chloroethyl)-N'-[3-(trifluoromethyl)phenyl]urea

Overview

Description

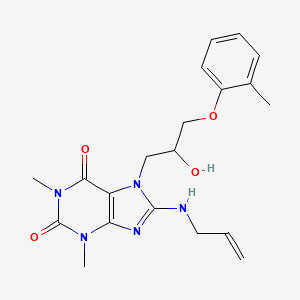

N-(2-chloroethyl)-N'-[3-(trifluoromethyl)phenyl]urea (NCE-TFP) is a synthetic compound that has been used as an insecticide, herbicide, and fungicide since the mid-20th century. It is a member of the carbamate family of compounds, which are derivatives of carbamic acid. NCE-TFP is a non-selective herbicide, meaning that it kills both broadleaf and grassy weeds, and is used in many agricultural applications. It is also used in some industrial applications, such as the manufacture of polymers. NCE-TFP has been studied extensively for its effects on the environment, and is currently classified as a restricted-use pesticide in some countries due to its potential toxicity.

Scientific Research Applications

Antimicrotubule Agents

N-Phenyl-N'-(2-chloroethyl)ureas (CEUs), including N-(2-chloroethyl)-N'-[3-(trifluoromethyl)phenyl]urea, have been identified as antimicrotubule agents interacting covalently with β-tubulin near the colchicine-binding site. This interaction affects microtubule stability and dynamics, important for cell division and cancer therapeutics (Fortin et al., 2011).

Antiproliferative Agents

CEUs have shown significant antiproliferative activity against various tumor cell lines. Their structure-activity relationships indicate that certain molecular features are critical for cytotoxicity. They alter the cytoskeleton by inducing microtubule depolymerization through selective alkylation of beta-tubulin (Mounetou et al., 2001).

Cell Cycle Arrest

Certain CEUs, such as cyclohexylphenyl-chloroethyl urea, have been associated with inducing cell cycle arrest in cancer cells. This differential protein alkylation pattern leads to disruptions in the cell cycle, a key consideration in cancer therapy (Bouchon et al., 2007).

Translation Initiation Inhibitors

Symmetrical N,N'-diarylureas, a category to which N-(2-chloroethyl)-N'-[3-(trifluoromethyl)phenyl]urea belongs, have been identified as activators of the eIF2α kinase, reducing the abundance of the eIF2·GTP·tRNA(i)(Met) ternary complex. This impacts cancer cell proliferation and positions these compounds as potential anti-cancer agents (Denoyelle et al., 2012).

Plant Growth Regulation

Urea derivatives like N-(2-chloroethyl)-N'-[3-(trifluoromethyl)phenyl]urea are also studied for their effect on plant biology. Some have shown cytokinin-like activity, influencing cell division and differentiation in plants (Ricci & Bertoletti, 2009).

Drug Development

Research into the binding of CEUs to beta-tubulin has informed the development of chemotherapeutic agents. Understanding the role of specific amino acid residues in tubulin has implications for designing molecules for cancer therapy and studying the structure/function relationships in cellular proteins (Fortin et al., 2007).

properties

IUPAC Name |

1-(2-chloroethyl)-3-[3-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClF3N2O/c11-4-5-15-9(17)16-8-3-1-2-7(6-8)10(12,13)14/h1-3,6H,4-5H2,(H2,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNGFQJFEECSJOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)NCCCl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-3-carboxylate](/img/structure/B2405114.png)

![2-[[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]-1H-benzimidazole](/img/structure/B2405117.png)

![4-[2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]quinazolin-3-yl]-N-[2-(4-methylphenyl)ethyl]butanamide](/img/structure/B2405120.png)

![N-(2-(pyridin-3-yl)benzo[d]oxazol-5-yl)acrylamide](/img/structure/B2405121.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylpropanamide](/img/structure/B2405126.png)

![[5-(Oxan-4-yl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride](/img/structure/B2405130.png)

![1-benzyl-4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2405131.png)

![5-(2,5-Dimethoxyphenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-2-methylpyrazole-3-carboxamide](/img/structure/B2405133.png)